3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide
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Overview
Description
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It features a hydroxyl group, a nitrophenyl group, and a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide typically involves the reaction of 3-hydroxy-3-phenylprop-2-enamide with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various halogenating agents, alkylating agents, and acylating agents
Major Products Formed
Oxidation: Formation of 3-oxo-N-(4-nitrophenyl)-3-phenylprop-2-enamide
Reduction: Formation of 3-hydroxy-N-(4-aminophenyl)-3-phenylprop-2-enamide
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group
Scientific Research Applications
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitrophenyl group can interact with active sites of enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(2-methoxyphenyl)-3-phenylprop-2-enamide
- 3-Hydroxy-N-(4-aminophenyl)-3-phenylprop-2-enamide
- 3-Hydroxy-N-(2-fluorophenyl)-3-phenylprop-2-enamide
Uniqueness
3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as an antibacterial and antifungal agent compared to similar compounds .
Properties
CAS No. |
81460-79-9 |
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Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
3-hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-10,18H,(H,16,19) |
InChI Key |
BVAZQOIKTJOEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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